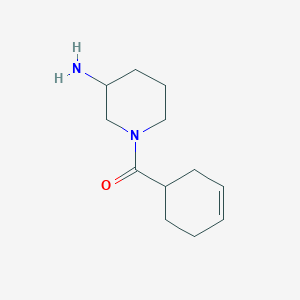

1-(环己-3-烯-1-羰基)哌啶-3-胺

描述

1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine is a chemical compound . It belongs to the class of piperidine derivatives.

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular formula of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine is C12H20N2O. The molecular weight is 208.3 g/mol.Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.科学研究应用

手性哌啶的合成

研究表明哌啶在医学上的重要性,突出了缺乏用于不对称合成的稳健方法。一种新颖的方法中断了已有百年历史的霍夫曼-勒弗勒-弗莱塔格反应,实现了非环状胺的催化、区域和对映选择性δ C-H氰化。这一过程由手性Cu催化剂实现,在δ位置选择性地引入羰基等价物,通过自由基传递机制促进手性哌啶的合成。这种方法的广泛范围和效用突出了其在对映选择性形成δ C-C键和将富含对映异构体的δ氨基腈转化为一系列手性哌啶中的重要性 (张、张和纳吉布,2019)。

高官能化哌啶的形成

涉及Zn(II)的催化过程已被用于从苄基保护的炔丙基胺和1,1-环丙烷二酯合成高官能化哌啶。该方法通过串联环丙烷开环/科尼亚-烯环化进行,展示了一种以优异收率获得哌啶骨架的通用方法 (勒博尔德、勒杜克和克尔,2009)。

取代的四氢吲哚的合成

已经开发出涉及1-(环己-1-烯基)-哌啶和氯丙酮酸酯的顺序取代/开环/加成反应,用于合成多取代的4,5,6,7-四氢吲哚。该方法以其高区域选择性、广泛的底物范围和官能团耐受性著称,为在不需要苛刻条件或昂贵催化剂的情况下制备各种四氢吲哚衍生物提供了一种实用方法 (马梅多夫等人,2015)。

高级有机合成

1-硝基环己烯与脂环胺相互作用的研究揭示了偶氮-迈克尔产物或铵盐、2-环己烯-1-硝酸盐形成的途径,具体取决于胺的碱性。这项研究有助于我们了解反应途径和复杂有机分子的合成 (埃弗莫娃等人,2013)。

属性

IUPAC Name |

(3-aminopiperidin-1-yl)-cyclohex-3-en-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-2,10-11H,3-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQWOKWGQDKGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCC=CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1427768.png)

![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)

![1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone](/img/structure/B1427771.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B1427783.png)